molecular formula C16H10Cl3N B14428454 N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline CAS No. 82505-77-9

N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline

Cat. No.: B14428454
CAS No.: 82505-77-9
M. Wt: 322.6 g/mol
InChI Key: LFSLDQKQXTYMLR-UHFFFAOYSA-N
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Description

N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a phenyl group attached to a nitrogen atom, which is further connected to a trichlorobut-3-en-1-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with trichlorobut-3-en-1-yn-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-(3-chloroprop-2-en-1-yn-1-yl)aniline
  • N-Phenyl-N-(3,4-dichlorobut-3-en-1-yn-1-yl)aniline
  • N-Phenyl-N-(3,4,4-trifluorobut-3-en-1-yn-1-yl)aniline

Uniqueness

N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is unique due to the presence of three chlorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct electronic and steric properties make it a valuable subject for various chemical and biological studies .

Properties

CAS No.

82505-77-9

Molecular Formula

C16H10Cl3N

Molecular Weight

322.6 g/mol

IUPAC Name

N-phenyl-N-(3,4,4-trichlorobut-3-en-1-ynyl)aniline

InChI

InChI=1S/C16H10Cl3N/c17-15(16(18)19)11-12-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H

InChI Key

LFSLDQKQXTYMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C#CC(=C(Cl)Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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